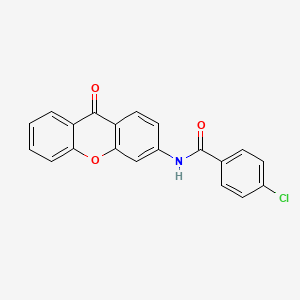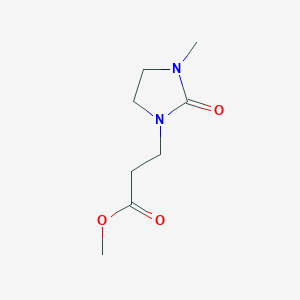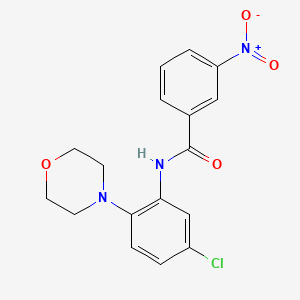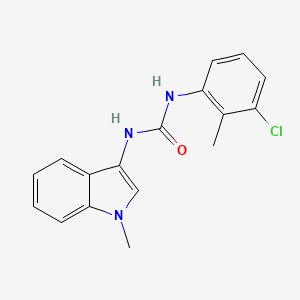
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. GSK-3 is also involved in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. Therefore, GSK-3 inhibitors have emerged as promising therapeutic agents for these diseases.
Scientific Research Applications
Antiviral and Anticancer Properties
Compounds with structural similarities to N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide have been synthesized and evaluated for their biological activities. For instance, derivatives of furan-2(3H)-one have shown promising antiviral activity against H5N1 avian influenza virus, suggesting potential applications in the development of new antiviral agents (Flefel et al., 2014). Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized, exhibiting antioxidant and anticancer activities, indicating their potential in designing new therapeutic agents (Tumosienė et al., 2020).
Chemosensor Applications
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group was developed for the dual-channel detection of Cd2+ and CN− ions, demonstrating the compound's application in environmental monitoring and bio-imaging (Ravichandiran et al., 2020). This research highlights the potential use of structurally related compounds in the development of sensitive and selective chemosensors for detecting hazardous substances.
Synthetic Methodologies
Research has also focused on the synthesis of novel heterocyclic compounds, including derivatives of furan and thiophene, which are pivotal in the pharmaceutical industry for generating new drugs with potential therapeutic applications. For example, a novel synthesis approach has been reported for 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing the utility of such compounds in medicinal chemistry (Koza et al., 2013).
Organic Chemistry and Materials Science
The diverse reactivity and functional group compatibility of compounds similar to this compound allow for their use in organic synthesis and materials science. For instance, the synthesis and evaluation of novel 3(2h)-one pyridazinone derivatives for their anticancer activity by molecular docking studies point to the versatile applications of these compounds in designing new therapeutic agents (Mehvish & Kumar, 2022).
properties
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-5-1-2-6-14(13)20-17(23)8-3-11-22-18(24)10-9-15(21-22)16-7-4-12-25-16/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABRMWVNXDFTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)


![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2707985.png)
![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2707986.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid](/img/structure/B2707994.png)

![1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2707996.png)

![5-Fluoro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2708000.png)

![1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2708002.png)